molecular formula C21H20FN5O3S B2665224 1-{4-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazin-1-yl}ethan-1-one CAS No. 887222-28-8

1-{4-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazin-1-yl}ethan-1-one

Cat. No.: B2665224
CAS No.: 887222-28-8
M. Wt: 441.48
InChI Key: LAPTXZCXFLVJSU-UHFFFAOYSA-N
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Description

This compound features a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a 4-fluorophenyl group, a hydroxyphenyl moiety, and a piperazinyl acetophenone side chain. The piperazine-acetophenone moiety may facilitate interactions with biological targets such as enzymes or receptors via hydrogen bonding and hydrophobic effects .

Properties

IUPAC Name

1-[4-[(4-fluorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3S/c1-13(28)25-8-10-26(11-9-25)17(14-4-6-15(22)7-5-14)18-20(29)27-21(31-18)23-19(24-27)16-3-2-12-30-16/h2-7,12,17,29H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPTXZCXFLVJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce new functional groups onto the fluorophenyl ring .

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C19H21F N5O2S.

Molecular Weight

The molecular weight is approximately 372.46 g/mol.

Antimicrobial Activity

Research has shown that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Compounds with 1,2,4-triazole scaffolds have demonstrated effectiveness against various fungal strains. In vitro studies indicate that derivatives of triazoles can outperform traditional antifungal agents like azoles in certain cases .
  • Antibacterial Activity : The inclusion of thiazole moieties has been linked to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. Studies have reported that certain derivatives exhibit minimum inhibitory concentrations comparable to established antibiotics .

Anticancer Potential

The compound's structure suggests it may possess anticancer properties:

  • Cytotoxicity Studies : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to the one have shown promising results against various cancer cell lines .
  • Mechanism of Action : The proposed mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .

Neuroprotective Effects

Emerging studies suggest that triazole derivatives may offer neuroprotective benefits:

  • Neuroprotection : Certain triazole-containing compounds have been observed to protect neuronal cells from oxidative stress-induced damage .

Case Study 1: Antifungal Efficacy

A study on a series of 1,2,4-triazole derivatives revealed that specific modifications to the structure significantly enhanced antifungal activity against Candida species. The incorporation of the thiazole ring was crucial for improving efficacy compared to standard treatments .

Case Study 2: Anticancer Activity

In a comparative analysis of various thiazole derivatives, a derivative structurally similar to the target compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that the presence of both triazole and thiazole rings contributed synergistically to the anticancer activity .

Mechanism of Action

The mechanism of action of 1-{4-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. The triazolo-thiazole moiety, in particular, is known to interact with multiple biological targets, contributing to the compound’s diverse pharmacological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues differ in substituent placement, heterocyclic systems, or side chains. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences Biological Activity (If Reported) References
4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone 3-Fluorophenyl (vs. 4-fluorophenyl), ethyl at position 2 (vs. furan-2-yl) 535.59 Fluorine position alters electronic distribution Not reported
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Chlorophenyl vs. furan-2-yl, additional pyrazole ring 624.08 Increased halogen content may enhance lipophilicity Antifungal activity inferred
3-Ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole Thiadiazole core (vs. thiazole), pyrazole substituent 314.34 Planar conformation enhances stacking interactions Not reported

Key Observations :

  • Substituent Position : The 4-fluorophenyl group in the target compound (vs. 3-fluorophenyl in ) likely improves binding to aromatic-rich pockets in target proteins due to optimized steric and electronic effects.
  • Side Chain Variations: Piperazinyl acetophenone derivatives (as in the target compound) exhibit superior solubility compared to halogenated analogues (e.g., ), which may improve pharmacokinetics.
Crystallographic and Conformational Analysis
  • Single-crystal studies of isostructural compounds (e.g., ) reveal that the triazolothiazole core adopts a near-planar conformation, with dihedral angles <10° between fused rings. Substituents like the 4-fluorophenyl group deviate by ~30–45° from the plane, optimizing crystal packing and solubility .
  • In comparison, triazolothiadiazole derivatives (e.g., ) exhibit greater planarity, enhancing stacking interactions but reducing solubility.
Computational and SAR Predictions
  • Molecular Similarity Tools : Tools like SimilarityLab identify commercial analogues with 65–75% structural similarity to the target compound, primarily differing in piperazine side chains.
  • QSAR Models : Predictive models suggest that the furan-2-yl group contributes to moderate logP values (~2.8), aligning with CNS-penetrant compounds .

Biological Activity

The compound 1-{4-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazin-1-yl}ethan-1-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Triazole and Thiazole Moieties : Both are known for their diverse biological activities.
  • Piperazine Ring : Often enhances pharmacological properties through improved solubility and bioavailability.
  • Fluorophenyl and Furan Substituents : These groups can influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas based on existing research:

1. Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole structures exhibit significant antimicrobial properties. For example:

  • Triazole Derivatives : Known for their antifungal and antibacterial activities. A study demonstrated that triazole derivatives showed enhanced activity against various bacterial strains, with minimal inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The compound's structure suggests potential anticancer activity:

  • Cell Line Studies : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of triazoles have been reported to induce apoptosis in cancer cell lines with IC50 values as low as 49.85 μM .

3. Anti-inflammatory Effects

Inflammation is a critical factor in many diseases:

  • Inhibition of Inflammatory Pathways : Similar compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines and pathways, suggesting that this compound may also possess anti-inflammatory properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of fluorine in the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioactivity.
  • Hydroxyl Group : The 6-hydroxy group on the triazole may contribute to hydrogen bonding with biological targets, enhancing binding affinity.

Case Studies

Several studies have investigated compounds similar to the target compound:

StudyCompoundActivityMIC/IC50 Values
Lin et al. (2020)Triazole derivativesAntifungal50 μg/mL
Xia et al. (2022)Pyrazole derivativesAntitumorIC50 = 49.85 μM
Barbuceanu et al. (2020)Mercapto-triazolesAntibacterialMIC = 0.125–8 μg/mL

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the triazolothiazole core in this compound?

  • Methodological Answer : The triazolothiazole system can be synthesized via intermolecular condensation reactions. For example, 2-chloroacetic acid derivatives or thiol-containing intermediates (e.g., 4-amino-5-[substituted]triazole-3-thiols) can react with carbonyl compounds under basic conditions to form the fused heterocycle . Optimize reaction time and temperature (e.g., 80–100°C in ethanol) to improve yields.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Identify aromatic protons from the 4-fluorophenyl (δ 7.2–7.4 ppm) and furan (δ 6.3–7.5 ppm) groups. The piperazine methylene protons typically appear as multiplets (δ 2.5–3.5 ppm) .
  • LC-MS : Confirm molecular weight (e.g., observed [M+H]+ peak matching theoretical mass) .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation) to confirm purity .

Q. What are effective methods to functionalize the piperazine moiety?

  • Methodological Answer : Use Mannich reactions to introduce substituents at the piperazine nitrogen. For example, react with formaldehyde and secondary amines under mild acidic conditions (pH 4–6) to form stable N-alkylated derivatives .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. Tools like COMSOL Multiphysics integrate AI to predict optimal conditions (e.g., solvent polarity, catalyst loading) and reduce trial-and-error experimentation . For example, ICReDD’s reaction path search methods reduced optimization time by 40% in similar triazole syntheses .

Q. How to address contradictions in reported biological activity data for structurally analogous compounds?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from multiple studies (e.g., IC50 values, assay conditions) to identify outliers.
  • Replicate Experiments : Control variables like solvent (DMSO vs. aqueous buffers) and cell lines .
  • Computational Validation : Use molecular docking to verify binding affinity trends against target proteins .

Q. What reactor designs improve scalability for triazolothiazole synthesis?

  • Methodological Answer :

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic condensation steps. Use PTFE tubing to minimize fouling .
  • Membrane Separation : Isolate intermediates via nanofiltration (e.g., 200–300 Da cutoff) to reduce purification steps .

Data Contradiction and Analysis

Q. How to resolve discrepancies in melting points reported for triazolothiazole derivatives?

  • Methodological Answer :

  • Standardize Protocols : Use same heating rate (e.g., 1°C/min) and sample preparation (recrystallization solvent) .
  • DSC Validation : Differential scanning calorimetry (DSC) provides precise phase transition data .

Experimental Design and Training

Q. What training modules are recommended for mastering multi-step syntheses of such complex heterocycles?

  • Methodological Answer :

  • Coursework : Enroll in programs like Chemical Biology Methods & Experimental Design (e.g., CHEM/IBiS 416) to learn advanced techniques (e.g., Schlenk line handling, inert atmosphere reactions) .
  • Mentorship : Quarterly meetings with primary/secondary mentors to troubleshoot synthetic challenges .

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